![molecular formula C7H12O5 B10778178 1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778178.png)
1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-7-oxabicyclo[410]heptane-2,3,4-triol is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol typically involves the cyclopropanation of 1,6-enynes followed by oxidation. A transition-metal-free, radical oxidation methodology has been developed for this purpose, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like OsO4/NMO.
Substitution: Halogenated derivatives can be synthesized through substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) for oxidation reactions . The conditions for these reactions are typically mild, ensuring the preservation of the compound’s bicyclic structure.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as halogenated and oxidized forms .
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic structure and are used in various synthetic applications.
Uniqueness
1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H12O5 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-2-7-4(12-7)1-3(9)5(10)6(7)11/h3-6,8-11H,1-2H2 |
Clave InChI |
BDIDRHMZXLEMIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C2(C1O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


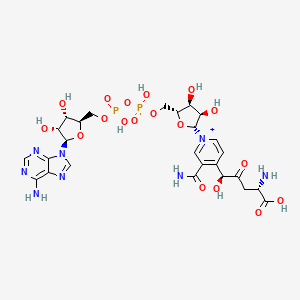
![2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine](/img/structure/B10778111.png)
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)
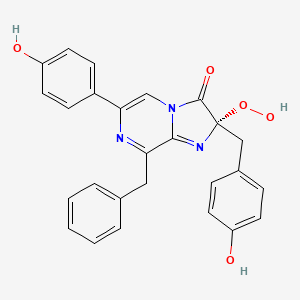
![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)

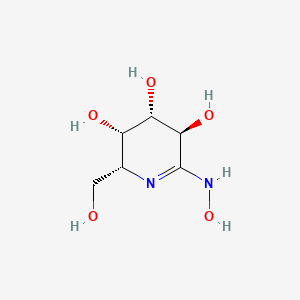
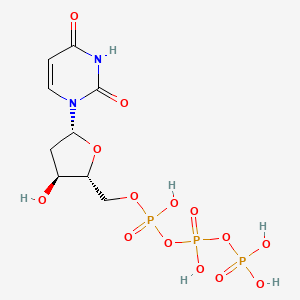
![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)
![4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-alpha-D-glucopyranose](/img/structure/B10778150.png)
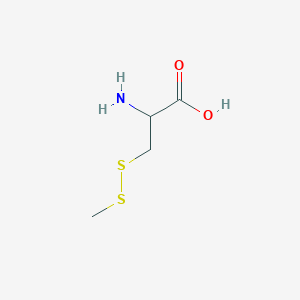
![[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid](/img/structure/B10778162.png)

![(2R,3R,4R,5S)-2-[(3S)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10778175.png)
